molecular formula C14H14IN3 B1582048 4'-Iodo-4-dimethylaminoazobenzene CAS No. 3805-67-2

4'-Iodo-4-dimethylaminoazobenzene

Cat. No. B1582048
CAS RN: 3805-67-2
M. Wt: 351.19 g/mol
InChI Key: JSCFDMNXBTVUTH-UHFFFAOYSA-N
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Description

4’-Iodo-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14IN3 . It has a molecular weight of 351.19 . The compound is often used in chemical research .


Molecular Structure Analysis

The molecular structure of 4’-Iodo-4-dimethylaminoazobenzene consists of an azobenzene core, which is a molecule made up of two phenyl rings linked by a N=N double bond, substituted with an iodine atom at the 4’ position and a dimethylamino group at the 4 position .


Physical And Chemical Properties Analysis

4’-Iodo-4-dimethylaminoazobenzene is a solid at room temperature . The compound is light yellow to brown in color .

Scientific Research Applications

  • Summary of the Application : [124/125 I]IAZA is being developed as a new proteinopathy imaging agent for Alzheimer’s Disease . It is a radioiodinated imaging agent that is used for imaging Aβ amyloid plaques in Alzheimer’s disease (AD) patients .
  • Methods of Application or Experimental Procedures : The preparation of [124/125 I]IAZA involves radiochemical processes . Both [125 I]IAZA and [124 I]IAZA were produced in >25% radiochemical yield and >90% radiochemical purity . In vitro binding of [125 I]IAZA and [124 I]IAZA in postmortem human AD brains was performed .
  • Results or Outcomes : The binding affinity of IAZA for Aβ plaques was Ki = 10.9 nM with weak binding affinity for neurofibrillary tangles (Ki = 3.71 μM) . In vitro binding of [125 I]IAZA and [124 I]IAZA in postmortem human AD brains was higher in gray matter containing Aβ plaques compared to white matter (ratio of gray to white matter was >7) . Anti-Aβ immunostaining strongly correlated with [124 / 125 I]IAZA in postmortem AD human brains .

Safety And Hazards

4’-Iodo-4-dimethylaminoazobenzene is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . The compound should be handled only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn when handling it .

properties

IUPAC Name

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFDMNXBTVUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501039007
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Iodo-4-dimethylaminoazobenzene

CAS RN

3805-67-2
Record name Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Iodo-4-dimethylaminoazobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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